molecular formula C21H20N4O3 B2454821 (3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone CAS No. 882229-66-5

(3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone

Cat. No.: B2454821
CAS No.: 882229-66-5
M. Wt: 376.416
InChI Key: DAKCNARHNUPWMQ-UHFFFAOYSA-N
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Description

Structural Characterization

Crystallographic Analysis via X-ray Diffraction

X-ray diffraction (XRD) is critical for determining the three-dimensional arrangement of atoms in crystalline solids. While direct crystallographic data for this compound is not explicitly reported in the literature, insights can be drawn from structurally related pyrazole derivatives.

For nitrophenyl-pyrazoline analogs, monoclinic space groups (P2₁/c or P2₁) are commonly observed due to steric interactions between the nitro group and the pyrazole ring. Key bond lengths and angles in similar systems include:

Bond Typical Length (Å) Relevance
C3–N7 1.29–1.30 Pyrazole ring integrity
N7–N8 1.37–1.38 Pyrazole ring distortion
C–N (Piperidine) 1.48–1.50 Piperidin-1-ylmethanone connectivity

Intramolecular N···N interactions between the nitro group and pyrazole nitrogens (N2) are often observed, stabilizing the conformation. Dihedral angles between the phenyl and pyrazole planes typically range from 5–10° , reflecting slight ring puckering.

Nuclear Magnetic Resonance (NMR) Spectroscopic Profiling

NMR spectroscopy provides atomic-level resolution for hydrogen and carbon environments. While no direct NMR data exists for this compound, extrapolation from analogous systems is feasible:

¹H NMR Predictions
Proton Environment Expected δ (ppm) Multiplicity Notes
Aromatic (Nitrophenyl) 7.8–8.1 m Deshielded by electron-withdrawing NO₂
Aromatic (Phenyl) 7.2–7.5 m Para-substituted aromatic protons
Piperidine (CH₂) 1.5–2.5 m Protons adjacent to N in piperidine ring
Pyrazole (H-4) 5.8–6.2 s Proton on pyrazole ring adjacent to ketone
¹³C NMR Predictions
Carbon Environment Expected δ (ppm) Hybridization
Carbonyl (C=O) 170–175 sp²
Nitrophenyl (C-NO₂) 145–150 sp²
Pyrazole (C3, C4) 130–140 sp²

High-Resolution Mass Spectrometric (HRMS) Validation

HRMS is used to confirm the molecular formula through precise mass-to-charge ratio (m/z) measurements. For this compound:

Property Value Calculation
Molecular Formula C₂₁H₂₀N₄O₃ C: 21, H: 20, N: 4, O: 3
Exact Mass 384.143 g/mol $$ \text{C}{21}\text{H}{20}\text{N}4\text{O}3 $$
Observed m/z ~384.143 (M+H)⁺ Electrospray ionization (ESI)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Signatures

Infrared (IR) Spectroscopy

Key absorption bands are anticipated as follows:

Functional Group Wavenumber (cm⁻¹) Assignment
NO₂ (asymmetric stretch) 1520–1500 Nitro group
C=O (ketone) 1680–1720 Piperidin-1-ylmethanone carbonyl
C=N (pyrazole) 1550–1600 Pyrazole ring conjugation
UV-Vis Spectroscopy

Conjugation between the nitrophenyl, phenyl, and pyrazole groups extends π-electron delocalization, leading to absorption in the 250–400 nm range. Specific peaks may arise from:

  • π–π* transitions: ~280–300 nm (phenyl and pyrazole)
  • n–π* transitions: ~350–400 nm (nitro group)

Properties

IUPAC Name

[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c26-21(23-13-5-2-6-14-23)19-15-24(17-7-3-1-4-8-17)22-20(19)16-9-11-18(12-10-16)25(27)28/h1,3-4,7-12,15H,2,5-6,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKCNARHNUPWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by the introduction of the nitrophenyl and phenyl groups. The final step involves the attachment of the piperidine moiety.

  • Preparation of Pyrazole Core:

    • React hydrazine with an appropriate 1,3-diketone under acidic conditions to form the pyrazole ring.
    • Example: Reacting hydrazine hydrate with acetylacetone.

Mechanism of Action

The mechanism of action of (3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in redox reactions, while the pyrazole and piperidine moieties can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

  • (3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methanone
  • (3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)(morpholin-1-yl)methanone

Comparison:

    Structural Differences: The presence of different substituents on the pyrazole ring or the nitrogen-containing moiety (piperidine vs. morpholine) can influence the compound’s reactivity and biological activity.

Biological Activity

The compound (3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N4O3C_{17}H_{18}N_{4}O_{3} with a molecular weight of 318.35 g/mol. The structure features a pyrazole ring substituted with a nitrophenyl group and a piperidine moiety, which may contribute to its bioactivity.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. The presence of the nitro group in (3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone enhances its cytotoxic effects against various cancer cell lines. Notably, studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells such as:

  • Breast cancer (MDA-MB-231)
  • Liver cancer (HepG2)
  • Colorectal cancer (HCT-116)

The mechanism of action often involves the inhibition of topoisomerases, alkylation of DNA, and disruption of tubulin polymerization, leading to apoptosis in cancer cells .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. In vitro studies have revealed that it exhibits activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.025
Klebsiella pneumoniae0.05
Candida albicans0.1

These results suggest that the compound could be effective in treating infections caused by these pathogens .

The biological activity of (3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone is attributed to its ability to interact with cellular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • DNA Interaction : Nitro groups can facilitate DNA damage through reactive oxygen species generation.
  • Tubulin Binding : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest.

Case Studies

Several studies have investigated the efficacy of pyrazole derivatives in clinical settings:

  • A study evaluating the anticancer effects of related compounds demonstrated a significant reduction in tumor size in animal models treated with similar pyrazole-based drugs .
  • Another investigation focused on the antimicrobial properties revealed that derivatives showed enhanced activity when combined with conventional antibiotics, suggesting potential for use in combination therapies .

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, showing promising results comparable to established antimicrobial agents. For instance, studies have demonstrated that derivatives of pyrazole can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Pyrazole derivatives have been linked to the inhibition of tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that this compound can effectively reduce the viability of cancer cell lines, suggesting its potential as a lead molecule in cancer therapy.

Case Study 1: Antimicrobial Efficacy

In a study published in the Egyptian Journal of Chemistry, a series of novel pyrazole derivatives were synthesized and evaluated for their antimicrobial properties using standard methods such as the disk diffusion method and minimum inhibitory concentration (MIC) assays. The results indicated that compounds similar to (3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Activity

A research article highlighted the anticancer effects of pyrazole derivatives, including this compound, on human cancer cell lines. The study utilized MTT assays to assess cell viability and found that treatment with the compound led to a dose-dependent decrease in cell viability in several cancer types, indicating its potential role as an anticancer agent .

Q & A

Q. What synthetic strategies are optimal for preparing (3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone, and how can reaction conditions be optimized?

Answer: The synthesis involves multi-step reactions, typically starting with the formation of the pyrazole core followed by coupling with a piperidine moiety. Key steps include:

  • Condensation reactions to form the pyrazole ring, using hydrazine derivatives and β-keto esters/amides under reflux conditions .
  • Catalytic coupling (e.g., Buchwald-Hartwig or Ullmann reactions) for introducing the piperidine group, with copper or palladium catalysts in anhydrous solvents (e.g., DMF, THF) .
  • Optimization : Reaction yield and purity depend on temperature control (80–120°C), solvent polarity, and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Answer:

  • NMR (¹H/¹³C) : Confirm substituent positions on the pyrazole and piperidine rings. For example, the deshielded proton at C-4 of the pyrazole (δ ~8.5 ppm) indicates conjugation with the nitrophenyl group .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ peak at m/z 417.18 for C₂₃H₂₁N₄O₃) .
  • FT-IR : Detect carbonyl stretching (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR, CDK2) due to the compound’s pyrazole-piperidine scaffold, which mimics ATP-binding motifs .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro group replacement) impact target binding and pharmacokinetics?

Answer:

  • Nitro group removal : Substitution with electron-donating groups (e.g., -NH₂) reduces electrophilicity, potentially decreasing cytotoxicity but improving metabolic stability .
  • Piperidine ring modifications : Introducing fluorophenyl groups (as in related compounds) enhances lipophilicity and blood-brain barrier penetration .
  • SAR trends : Computational docking (AutoDock Vina) shows the nitro group’s role in π-π stacking with tyrosine kinases, while the piperidine moiety interacts with hydrophobic pockets .

Q. How can stability challenges (e.g., hydrolysis of the ketone group) be addressed during formulation?

Answer:

  • pH optimization : Stability improves in slightly acidic buffers (pH 5–6), reducing ketone hydrolysis .
  • Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) to prevent degradation .
  • Protective groups : Temporarily mask the ketone with acetals during synthesis, removed post-formulation .

Q. What computational methods resolve contradictions in crystallographic vs. solution-phase structural data?

Answer:

  • DFT calculations : Compare optimized geometries (Gaussian 09) with X-ray crystal structures to identify conformational flexibility in the piperidine ring .
  • Molecular dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) to explain discrepancies in NMR vs. crystallographic bond angles .

Q. How can impurities from synthetic intermediates be characterized and controlled?

Answer:

  • HPLC-DAD/MS : Identify impurities (e.g., unreacted pyrazole precursors) using C18 columns (acetonitrile/water gradient) .
  • Recrystallization : Use ethanol/water mixtures (7:3 v/v) to isolate the pure product with >98% purity .
  • Quality control : Implement ICH guidelines for residual solvent limits (e.g., <500 ppm for DMF) .

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